molecular formula C13H15N3O2 B1487019 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1374509-78-0

2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1487019
CAS No.: 1374509-78-0
M. Wt: 245.28 g/mol
InChI Key: OFYOORMYFDKGQR-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Monitoring and Metabolite Analysis

Pirimicarb, a compound structurally similar to 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, has been used in agriculture and fruit growing as an insecticide. The metabolism of pirimicarb in mammals involves the formation of major metabolites such as DDHP, MDHP, and ADHP, which are excreted in urine. These metabolites serve as sensitive and specific parameters for biological monitoring of exposure to pirimicarb (Hardt, Appl, & Angerer, 1999).

Metabolite Profiles and Dosimetry

Studies on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, highlight the differences in metabolite profiles and adduct formation between humans and rodents. Despite low dietary exposure, the metabolite and adduct levels in human tissues and blood are generally greater than in rodents administered equivalent doses, indicating a significant bioactivation in humans and a need for more accurate models to represent human response to these compounds (Turteltaub et al., 1999).

Pharmacokinetics and Drug Development

A phase I study on TZT-1027, a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly, has been conducted to assess dose-limiting toxicities and pharmacokinetics. This compound, though structurally different, shares the characteristic of having a complex molecular structure with this compound. The study provides insights into the importance of understanding drug metabolism and effects in the development of new therapeutic agents (de Jonge et al., 2005).

Properties

IUPAC Name

2-(2-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYOORMYFDKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.